molecular formula C14H16Cl2N2O2 B11263051 1-({[(Z)-(2,4-dichlorophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone

1-({[(Z)-(2,4-dichlorophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone

Cat. No.: B11263051
M. Wt: 315.2 g/mol
InChI Key: DTTJFDFWPKZSGF-VKAVYKQESA-N
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Description

(Z)-[(2,4-DICHLOROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE is a synthetic organic compound that features a piperidine ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[(2,4-DICHLOROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-[(2,4-DICHLOROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-[(2,4-DICHLOROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[(2,4-DICHLOROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[(2,4-DICHLOROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE is unique due to its specific combination of a piperidine ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C14H16Cl2N2O2

Molecular Weight

315.2 g/mol

IUPAC Name

[(Z)-[(2,4-dichlorophenyl)-piperidin-1-ylmethylidene]amino] acetate

InChI

InChI=1S/C14H16Cl2N2O2/c1-10(19)20-17-14(18-7-3-2-4-8-18)12-6-5-11(15)9-13(12)16/h5-6,9H,2-4,7-8H2,1H3/b17-14-

InChI Key

DTTJFDFWPKZSGF-VKAVYKQESA-N

Isomeric SMILES

CC(=O)O/N=C(/C1=C(C=C(C=C1)Cl)Cl)\N2CCCCC2

Canonical SMILES

CC(=O)ON=C(C1=C(C=C(C=C1)Cl)Cl)N2CCCCC2

Origin of Product

United States

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